molecular formula C25H20FN3O B2431622 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-49-1

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2431622
CAS No.: 866347-49-1
M. Wt: 397.453
InChI Key: SRYURSIEAFIELQ-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their versatile applications .


Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. Various synthesis protocols have been reported, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These classical synthesis protocols are still used today for the construction of the principal quinoline scaffold. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectra . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .


Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations. For example, they have been alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and subjected to ring contraction to indole derivatives . They have also been used in annulation with additional cycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the compound “1H-pyrazolo[3,4-b]quinoline” has been studied for over 100 years, with research focusing on its synthesis and photophysical properties .

Scientific Research Applications

Fluorescent Properties and Biochemical Applications

Quinoline derivatives are recognized for their efficient fluorescent characteristics, making them useful in biochemistry and medicine for studying biological systems. The search for compounds that are more sensitive and selective continues, with aminoquinolines showing promise as potential antioxidants and radioprotectors due to their unique structural features (Aleksanyan & Hambardzumyan, 2013).

Synthesis for Estrogen Receptor Ligands

Research on pyrazolo[4,3-c]quinoline derivatives has led to the development of novel classes of these compounds, aiming to serve as potential ligands for the estrogen receptor. Such studies highlight the importance of the regioselectivity and mechanism of reactions in creating targeted molecules for therapeutic applications (Kasiotis, Fokialakis, & Haroutounian, 2006).

Antimycobacterial Activity

A series of hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from various substrates showed significant antimycobacterial activity against Mycobacterium tuberculosis. This illustrates the potential of quinoline derivatives in the development of new therapeutic agents for treating tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Synthesis of Structurally Complex Heterocycles

Research demonstrates the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones, showcasing a green chemistry approach. This method emphasizes high atom economy and the formation of multiple bonds in a single operation, paving the way for environmentally friendly synthetic processes (Rajesh, Bala, Perumal, & Menéndez, 2011).

Viscosity-Sensitive Fluorescent Probes

The development of viscosity-sensitive fluorescent probes based on 2-phenylbenzo[g]quinoxaline derivatives showcases the application of quinoline derivatives in detecting viscosity changes. Such probes are valuable for various scientific and industrial applications, indicating the role of substituent groups in fluorescence response (Wang, Shi, Jia, Chen, & Ma, 2009).

Mechanism of Action

While the specific mechanism of action for “3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline” is not available, similar compounds have shown biological activity. For instance, some compounds have shown potential as reversible MAO-B inhibitors . Another compound was found to inhibit the translation elongation factor 2 (PfEF2) .

Future Directions

The future directions for research into this compound and similar compounds could include further exploration of their biological activity, the development of new synthesis methods, and the investigation of their potential therapeutic applications. For example, reversible MAO-B inhibitors have potential therapeutic applications in Alzheimer’s disease .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-20-13-9-18(10-14-20)24-22-16-29(15-17-7-11-19(26)12-8-17)23-6-4-3-5-21(23)25(22)28-27-24/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYURSIEAFIELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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